2-(benzotriazol-1-yl)-N-methylbutan-1-amine
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Overview
Description
2-(benzotriazol-1-yl)-N-methylbutan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine backbone. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique properties of benzotriazole, such as its ability to act as an electron-donating or electron-withdrawing group, make it a valuable component in many chemical reactions .
Preparation Methods
The synthesis of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine typically involves the reaction of benzotriazole with an appropriate amineThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(benzotriazol-1-yl)-N-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to various substituted amines or other derivatives.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including as enzyme inhibitors and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(benzotriazol-1-yl)-N-methylbutan-1-amine can be compared with other benzotriazole derivatives, such as:
2-(benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocycles.
N-substituted 2-(1H-benzotriazol-1-yl)-acetohydrazide: Exhibits good antibacterial activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-3-9(8-12-2)15-11-7-5-4-6-10(11)13-14-15/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
XIVBGDMHCWHVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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